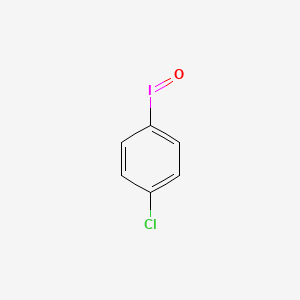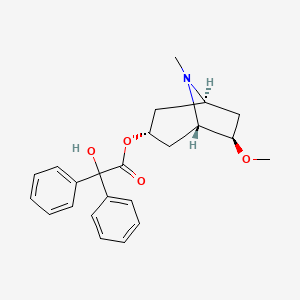
Tropenzile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tropenzile is a chemical compound with the molecular formula C23H27NO4 and a molecular weight of 381.46 . It is known for its antispasmodic properties, which means it can help relieve muscle spasms. This compound has been studied for its effects on the vasoconstrictor responses of the hepatic artery and its ability to interfere with nervous transmission in the vagal plexus of the intestine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Tropenzile would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tropenzile can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.
Scientific Research Applications
Tropenzile has several scientific research applications, including:
Chemistry: this compound is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: this compound’s antispasmodic properties make it useful in studying muscle contraction and relaxation.
Medicine: this compound is investigated for its potential therapeutic effects in treating conditions involving muscle spasms and gastrointestinal disorders.
Industry: This compound can be used in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
Tropenzile exerts its effects by interfering with nervous transmission in the vagal plexus of the intestine, leading to a spasmolytic effect. This mechanism involves the inhibition of acetylcholine release, which reduces muscle contractions and alleviates spasms . This compound also enhances the vasoconstrictor responses of the hepatic artery to low concentrations of adrenaline, without affecting the portal venous bed .
Comparison with Similar Compounds
Similar Compounds
Atropine: Like Tropenzile, atropine is an antispasmodic agent that inhibits acetylcholine release.
Dicyclomine: Another antispasmodic compound used to treat irritable bowel syndrome.
Uniqueness
This compound is unique in its specific enhancement of vasoconstrictor responses in the hepatic artery and its selective action on the vagal plexus of the intestine . This makes it particularly useful for targeted therapeutic applications in gastrointestinal and hepatic conditions.
Properties
CAS No. |
53834-53-0 |
|---|---|
Molecular Formula |
C23H27NO4 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
[(1R,3R,5S,6R)-6-methoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C23H27NO4/c1-24-18-13-19(15-20(24)21(14-18)27-2)28-22(25)23(26,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18-21,26H,13-15H2,1-2H3/t18-,19-,20+,21-/m1/s1 |
InChI Key |
HLDSAKBDYKLOGG-MXEMCNAFSA-N |
Isomeric SMILES |
CN1[C@@H]2C[C@H](C[C@H]1[C@@H](C2)OC)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Canonical SMILES |
CN1C2CC(CC1C(C2)OC)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol](/img/structure/B14645160.png)
![N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide](/img/structure/B14645191.png)
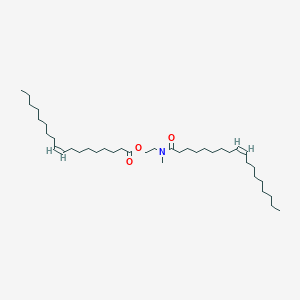
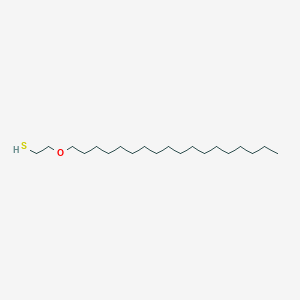
![2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone](/img/structure/B14645202.png)
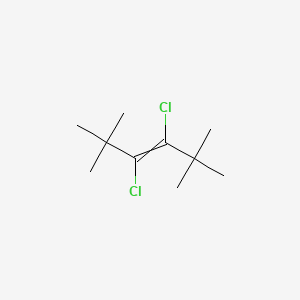
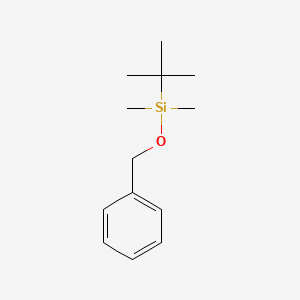
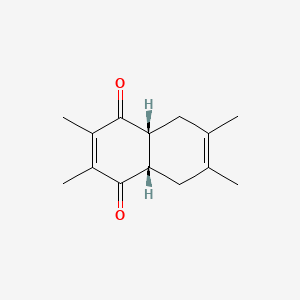
![5,5,7,7-Tetramethyl-1-oxa-6-azaspiro[2.5]octan-6-ol](/img/structure/B14645212.png)
![4,4'-[Methyl(phenyl)silanediyl]dianiline](/img/structure/B14645217.png)
![3,3-Dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14645219.png)
![5-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate](/img/structure/B14645225.png)

